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molecular formula C6H4Cl3N B050295 2,3,4-Trichloroaniline CAS No. 634-67-3

2,3,4-Trichloroaniline

Cat. No. B050295
M. Wt: 196.5 g/mol
InChI Key: RRJUYQOFOMFVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04459150

Procedure details

2,3,4-Trichloroaniline (100 g) was dissolved with stirring in glacial acetic acid (875 ml) at 55°-60° C. A solution of sodium nitrite (39.5 g) in concentrated sulphuric acid (300 ml) was then added over 15 minutes at 55°-60° C. to the solution thus obtained. The viscous mixture obtained was cooled to 5°-10° C. and a solution of stannous chloride dihydrate (437 g) in concentrated hydrochloric acid (375 ml) was added at 5°-10° C. over 20 minutes. A fine, off-white solid precipitated. To aid filtration, the mixture was warmed to 60° C., allowed to cool to laboratory temperature and then filtered. The precipitate was washed on the filter with saturated aqueous sodium chloride solution (100 ml). The damp powder thus obtained was added to a stirred mixture of aqueous ammonia (1.3 liters; S.G. 0.880) and ice. The fine slurry which formed was filtered and the precipitate obtained was dried at 80° C., and boiled twice with chloroform (2×1.5 liters). The chloroform extracts were combined and evaporated to dryness to give 2,3,4-trichlorophenylhydrazine (86 g), m.p. 142°-143° C., in the form of a colourless powder.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
437 g
Type
reactant
Reaction Step Three
Quantity
375 mL
Type
solvent
Reaction Step Three
Quantity
1.3 L
Type
reactant
Reaction Step Four
Quantity
875 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:11]([O-])=O.[Na+].N>C(O)(=O)C.S(=O)(=O)(O)O.Cl>[Cl:1][C:2]1[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1Cl)Cl
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
stannous chloride dihydrate
Quantity
437 g
Type
reactant
Smiles
Name
Quantity
375 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
1.3 L
Type
reactant
Smiles
N
Step Five
Name
Quantity
875 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
The viscous mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 5°-10° C.
CUSTOM
Type
CUSTOM
Details
A fine, off-white solid precipitated
FILTRATION
Type
FILTRATION
Details
filtration
TEMPERATURE
Type
TEMPERATURE
Details
to cool to laboratory temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed on the
FILTRATION
Type
FILTRATION
Details
filter with saturated aqueous sodium chloride solution (100 ml)
CUSTOM
Type
CUSTOM
Details
The damp powder thus obtained
CUSTOM
Type
CUSTOM
Details
The fine slurry which formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
CUSTOM
Type
CUSTOM
Details
was dried at 80° C.
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1Cl)Cl)NN
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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